

# HPLC method development for Tenofovir Disoproxil Fumarate Impurity E

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## Compound of Interest

Compound Name: *Tenofovir Disoproxil Fumarate IP Impurity E*  
Cat. No.: *B13868945*

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As a Senior Application Scientist, this document provides a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for Tenofovir Disoproxil Fumarate (TDF) Impurity E. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical procedure.

## Introduction: The Critical Role of Impurity Profiling

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy, acting as a nucleotide reverse transcriptase inhibitor to treat HIV-1 and chronic hepatitis B infections[1][2]. As a prodrug, TDF is converted in the body to its active form, tenofovir. The manufacturing process and subsequent storage of TDF can lead to the formation of related substances or impurities. Regulatory bodies, following guidelines from the International Council for Harmonisation (ICH), mandate the identification and quantification of any impurity present above a certain threshold (typically 0.1%)[1].

Impurity E, chemically known as O-Isopropoxycarbonyloxymethyl hydrogen (R)-[1-(6-amino-9H-purin-9-yl)prop-2-yloxy]methylphosphonate or Mono-POC Tenofovir, is a known process-

related impurity and potential degradant of TDF[1][3]. It represents the mono-ester form of the TDF molecule. Accurate quantification of Impurity E is critical for ensuring the safety, efficacy, and quality of the final drug product. This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method designed for this purpose.

## Analyte Characteristics: TDF vs. Impurity E

Understanding the structural differences between the active pharmaceutical ingredient (API) and its impurity is fundamental to developing a selective analytical method.

Feature	Tenofovir Disoproxil Fumarate (API)	Impurity E (Mono-POC Tenofovir)
Chemical Structure		
Synonyms	TDF, Bis-POC PMPA	Mono-POC Tenofovir, Tenofovir Monoisoproxil[1][4]
Molecular Formula	C <sub>19</sub> H <sub>30</sub> N <sub>5</sub> O <sub>10</sub> P	C <sub>14</sub> H <sub>22</sub> N <sub>5</sub> O <sub>7</sub> P[3]
Molecular Weight	519.4 g/mol	403.3 g/mol [3]
Key Difference	Contains two isopropoxycarbonyloxymethyl (POC) ester groups.	Contains only one POC ester group and one free phosphonic acid hydroxyl group.
Expected Polarity	Less polar due to the two ester groups.	More polar due to the free hydroxyl group on the phosphonate moiety.

This polarity difference is the key to their chromatographic separation. In reversed-phase HPLC, the more polar Impurity E will have a shorter retention time than the less polar TDF.

## HPLC Method Development Rationale

The goal is to achieve baseline separation between TDF, Impurity E, and other potential impurities with good peak shape and sensitivity. The following choices are grounded in the physicochemical properties of the analytes.

Caption: Rationale for HPLC method parameter selection.

- **Mode of Chromatography:** Reversed-phase HPLC is the ideal choice as it separates molecules based on polarity. A non-polar stationary phase is used with a polar mobile phase.
- **Stationary Phase Selection:** A C18 (octadecylsilane) column is a robust, versatile, and standard choice for separating compounds of moderate polarity like TDF and its impurities[5][6]. The long alkyl chains provide sufficient hydrophobicity to retain the TDF molecule, while allowing for effective separation from the more polar Impurity E.
- **Mobile Phase Selection:**
  - **Aqueous Component:** A buffered aqueous phase is necessary to control the ionization state of the phosphonic acid group in Impurity E and the amine group in both molecules. A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 3.8 - 6.0) is common, ensuring consistent retention times and minimizing peak tailing[7][8].
  - **Organic Modifier:** Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.
- **Elution Mode:** A gradient elution program is superior to an isocratic one for impurity analysis[7][8]. It allows for the effective elution of the more polar Impurity E early in the run while ensuring that the less polar TDF and any other non-polar impurities are eluted within a reasonable time, maintaining good peak shape and resolution throughout the chromatogram.
- **Detection Wavelength:** Both TDF and Impurity E contain the adenine purine ring system, which has a strong UV absorbance maximum around 260 nm[6][7]. This wavelength provides excellent sensitivity for both the API and the impurity.

## Optimized HPLC Method Protocol

This protocol is a robust starting point for the analysis. Further optimization and validation are required for specific applications.

## Instrumentation and Reagents

- **HPLC System:** A gradient-capable HPLC system with a UV detector.

- Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size (e.g., YMC-Pack ODS-AQ, ACE C18)[5][7].
- Reagents:
  - Potassium Dihydrogen Phosphate (KH<sub>2</sub>PO<sub>4</sub>), HPLC grade.
  - Orthophosphoric Acid, HPLC grade.
  - Acetonitrile, HPLC grade.
  - Water, HPLC grade or Milli-Q.
  - Reference Standards: USP Tenofovir Disoproxil Fumarate RS, Tenofovir Disoproxil Fumarate Impurity E RS.

## Preparation of Solutions

- Mobile Phase A (Aqueous): Prepare a 10mM solution of potassium dihydrogen phosphate in water. Adjust the pH to 4.0 with diluted orthophosphoric acid. Filter through a 0.45  $\mu$ m membrane filter.
- Mobile Phase B (Organic): Acetonitrile.
- Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
- Standard Solution Preparation:
  - Prepare a stock solution of USP TDF RS at a concentration of 0.5 mg/mL in Diluent.
  - Prepare a stock solution of Impurity E RS at a concentration of 0.5 mg/mL in Diluent.
  - Prepare a working standard solution by diluting the Impurity E stock solution with the TDF stock solution to achieve a final concentration of approximately 0.75  $\mu$ g/mL for Impurity E (representing 0.15% of the API concentration) and 0.5 mg/mL for TDF.
- Sample Solution Preparation:

- Accurately weigh and transfer a quantity of the sample (e.g., tablet powder) equivalent to 50 mg of TDF into a 100 mL volumetric flask.
- Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, then dilute to volume with Diluent. This yields a nominal concentration of 0.5 mg/mL of TDF.
- Filter the solution through a 0.45  $\mu\text{m}$  PVDF syringe filter before injection.

## Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 $\mu\text{m}$
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	260 nm
Injection Volume	10 $\mu\text{L}$
Gradient Program	Time (min)
	0
	25
	30
	32
	40

## System Suitability Testing (SST)

Before sample analysis, inject the working standard solution (or a resolution solution) to verify system performance.

Parameter	Acceptance Criteria
Resolution	Resolution between Impurity E and TDF peaks should be $\geq 2.0$ .
Tailing Factor	Tailing factor for both TDF and Impurity E peaks should be $\leq 2.0$ .
RSD of Peak Area	%RSD for six replicate injections of the TDF peak should be $\leq 2.0\%$ .

## Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose[9][10].

Caption: Workflow for HPLC method validation.

- **Specificity:** Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and matrix components. This is confirmed by injecting a placebo, the API, Impurity E, and a spiked sample. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to show that Impurity E is resolved from any degradation products formed[11].
- **Linearity:** Analyze a minimum of five concentrations of Impurity E across a specified range (e.g., from the Limit of Quantitation to 150% of the specification limit). The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .
- **Range:** The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity[10][12].
- **Accuracy:** Perform recovery studies by spiking the sample matrix with known amounts of Impurity E at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 90.0% to 110.0%.
- **Precision:**

- Repeatability: Analyze a minimum of six replicate preparations of a sample spiked with Impurity E at 100% of the test concentration. The %RSD should be  $\leq 5.0\%$ .
- Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The results from both studies are compared.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of Impurity E that can be reliably detected and quantified. This can be established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
- Robustness: Intentionally make small variations to the method parameters (e.g., pH of mobile phase  $\pm 0.2$  units, column temperature  $\pm 5^\circ\text{C}$ , flow rate  $\pm 0.1$  mL/min) and evaluate the impact on the results, particularly the resolution between Impurity E and TDF.

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